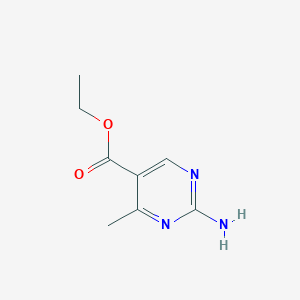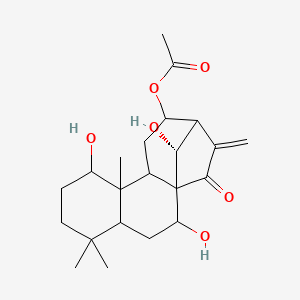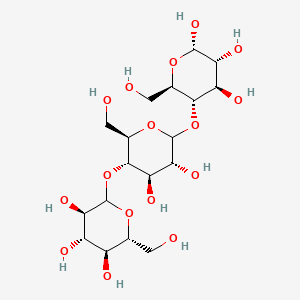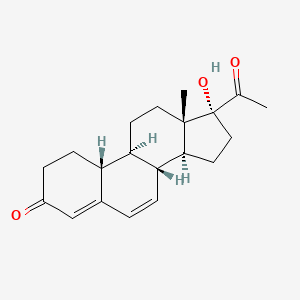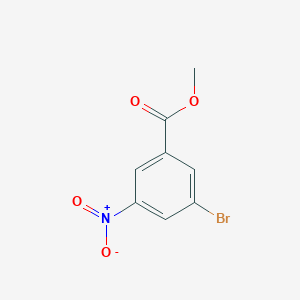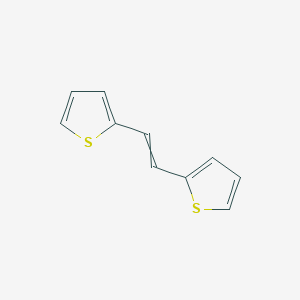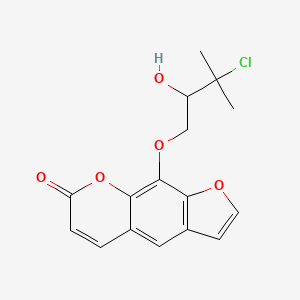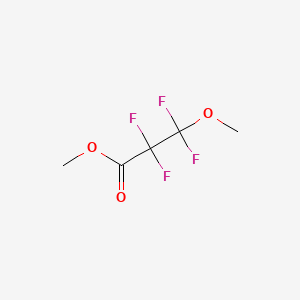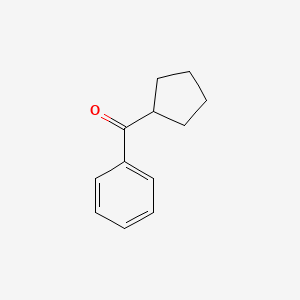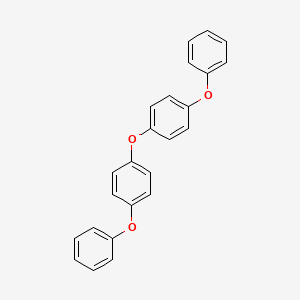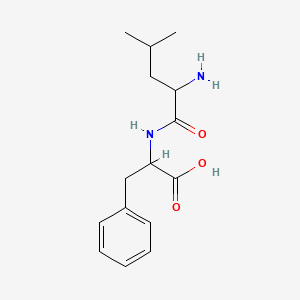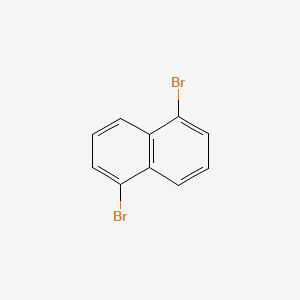
1,5-Dibromnaphthalin
Übersicht
Beschreibung
1,5-Dibromonaphthalene is a chemical compound with the linear formula C10H6Br2 and a molecular weight of 285.967 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1,5-Dibromonaphthalene can be achieved from 1,5-diaminonaphthalene using Suzuki-Miyaura cross-coupling to 4-pyridylboronic acid . The reaction time and the type of solid used can influence the selectivity of the dibromination of naphthalene .Molecular Structure Analysis
The molecular structure of 1,5-Dibromonaphthalene consists of a naphthalene core with bromine atoms attached at the 1 and 5 positions . The pyridyl rings are twisted due to steric hindrance between the pyridyl and naphthyl hydrogen atoms .Physical and Chemical Properties Analysis
1,5-Dibromonaphthalene has a density of 1.8±0.1 g/cm3, a boiling point of 326.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 54.6±3.0 kJ/mol and a flash point of 175.3±19.6 °C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
1,5-Dibromnaphthalin: ist ein wertvoller Baustein in der organischen Synthese. Es wird verwendet, um eine breite Palette organischer Verbindungen zu synthetisieren, darunter Polymere, Pharmazeutika und Agrochemikalien. Seine Bromatome dienen als reaktive Stellen für weitere chemische Transformationen, wie z. B. Suzuki-Kupplungsreaktionen, die für die Bildung von Biarylstrukturen, die häufig in organischen elektronischen Materialien vorkommen, entscheidend sind .
Materialwissenschaft
In der Materialwissenschaft dient This compound als Vorläufer für die Entwicklung neuartiger organischer Halbleiter. Diese Halbleiter sind für die Herstellung von organischen Leuchtdioden (OLEDs) und organischen Feldeffekttransistoren (OFETs) unerlässlich, die das Rückgrat flexibler elektronischer Geräte bilden .
Katalyseforschung
Diese Verbindung spielt auch in der Katalyseforschung eine Rolle. Studien haben gezeigt, dass This compound verwendet werden kann, um die Auswirkungen strukturierter Feststoffe auf die Regioselektivität von Dibromierungsreaktionen von Naphthalin zu untersuchen. Dies hat Auswirkungen auf die Synthese von regioselektiven Verbindungen in der Industriechemie .
Halogenbindungsstudien
This compound: wird in Halogenbindungsstudien verwendet, um die Natur nicht-kovalenter Wechselwirkungen mit Halogenen zu verstehen. Diese Forschung hat weitreichende Auswirkungen auf die Gestaltung von Molekül-Erkennungssystemen, Sensoren und Kristalltechnik .
Photovoltaikanwendungen
Die Rolle der Verbindung bei der Synthese von n-Typ-organischen Photovoltaikmaterialien ist bemerkenswert. Diese Materialien sind entscheidend für die Entwicklung von Solarzellen, die Solarenergie effizient in Elektrizität umwandeln können, und tragen so zu erneuerbaren Energielösungen bei .
Medizinische Chemie
In der medizinischen Chemie wird This compound verwendet, um verschiedene biologisch aktive Moleküle zu synthetisieren. Die Einarbeitung in Wirkstoffkandidaten wird für potenzielle therapeutische Anwendungen, darunter antivirale und krebsbekämpfende Mittel, erforscht .
Umweltwissenschaften
Die Forschung in den Umweltwissenschaften nutzt This compound, um den Abbau von bromierten Verbindungen zu untersuchen. Das Verständnis des Umweltverhaltens solcher Verbindungen ist unerlässlich, um ihre Auswirkungen zu beurteilen und Sanierungsstrategien zu entwickeln .
Analytische Chemie
Schliesslich findet This compound Anwendung in der analytischen Chemie als Standard für die Kalibrierung von Instrumenten wie Massenspektrometern. Es hilft bei der genauen Bestimmung des Molekulargewichts und der Strukturanalyse von organischen Verbindungen .
Safety and Hazards
Zukünftige Richtungen
1,5-Dibromonaphthalene is an important intermediate for the synthesis of further functional groups . There is currently strong interest in using (4,4’-dipyridyl)naphthalenes for diverse applications in supramolecular chemistry . Therefore, future research may focus on exploring these applications further.
Wirkmechanismus
Target of Action
1,5-Dibromonaphthalene is a chemical compound with the molecular formula C10H6Br2 . . This compound is primarily used as a building block in the synthesis of other complex molecules .
Mode of Action
It is known to be used in the synthesis of other compounds, where it can undergo reactions such as electrophilic substitution . .
Biochemical Pathways
As a building block in chemical synthesis, it is involved in the formation of other complex molecules . .
Result of Action
It is known that 1,5-Dibromonaphthalene can be used to synthesize 1,5-di(anthracen-2-yl)naphthalene (1,5-DAN), which has strong blue solid-state emission with high-efficiency charge transport ability .
Action Environment
It is recommended that 1,5-dibromonaphthalene be stored at room temperature, preferably in a cool and dark place .
Eigenschaften
IUPAC Name |
1,5-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYAFTZIQWCKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348522 | |
| Record name | 1,5-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7351-74-8 | |
| Record name | 1,5-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dibromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


